molecular formula C12H15N5O2S B13434477 2-Methyl-5-((4-(methylamino)pyrimidin-2-yl)amino)benzenesulfonamide

2-Methyl-5-((4-(methylamino)pyrimidin-2-yl)amino)benzenesulfonamide

Cat. No.: B13434477
M. Wt: 293.35 g/mol
InChI Key: QQXZFTYKLCKHJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-((4-(methylamino)pyrimidin-2-yl)amino)benzenesulfonamide involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reaction with sodium and ammonium chloride in ethanol solution completes the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis typically involves standard organic chemistry techniques and reagents, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-((4-(methylamino)pyrimidin-2-yl)amino)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: mCPBA

    Reducing Agents: Sodium borohydride

    Nucleophiles: Trimethylsilyl cyanide (TMSCN)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-Methyl-5-((4-(methylamino)pyrimidin-2-yl)amino)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-((4-(methylamino)pyrimidin-2-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as Janus kinase 2 (JAK2), which plays a role in cell growth and proliferation . This inhibition can lead to the suppression of abnormal cell growth, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-((4-(methylamino)pyrimidin-2-yl)amino)benzenesulfonamide is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This specificity can lead to unique therapeutic effects and applications in various scientific fields .

Properties

Molecular Formula

C12H15N5O2S

Molecular Weight

293.35 g/mol

IUPAC Name

2-methyl-5-[[4-(methylamino)pyrimidin-2-yl]amino]benzenesulfonamide

InChI

InChI=1S/C12H15N5O2S/c1-8-3-4-9(7-10(8)20(13,18)19)16-12-15-6-5-11(14-2)17-12/h3-7H,1-2H3,(H2,13,18,19)(H2,14,15,16,17)

InChI Key

QQXZFTYKLCKHJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)NC)S(=O)(=O)N

Origin of Product

United States

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